Cas no 82736-12-7 (1-azidopropan-2-ol)
1-azidopropan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol, 1-azido-
- 1-azidopropan-2-ol
- AKOS010632328
- 82736-12-7
- DTXSID90512682
- EN300-159716
- SCHEMBL14293382
-
- Inchi: 1S/C3H7N3O/c1-3(7)2-5-6-4/h3,7H,2H2,1H3
- InChI Key: YKPFXAHKQLQHCJ-UHFFFAOYSA-N
- SMILES: OC(C)CN=[N+]=[N-]
Computed Properties
- Exact Mass: 101.058911855g/mol
- Monoisotopic Mass: 101.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 86.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 34.6Ų
1-azidopropan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-159716-0.05g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 0.05g |
$149.0 | 2023-02-14 | |
| Enamine | EN300-159716-0.1g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 0.1g |
$221.0 | 2023-02-14 | |
| Enamine | EN300-159716-0.25g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 0.25g |
$315.0 | 2023-02-14 | |
| Enamine | EN300-159716-0.5g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 0.5g |
$501.0 | 2023-02-14 | |
| Enamine | EN300-159716-1.0g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-159716-2.5g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 2.5g |
$1258.0 | 2023-02-14 | |
| Enamine | EN300-159716-5.0g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 5.0g |
$1862.0 | 2023-02-14 | |
| Enamine | EN300-159716-10.0g |
1-azidopropan-2-ol |
82736-12-7 | 92% | 10.0g |
$2762.0 | 2023-02-14 | |
| Enamine | EN300-159716-50mg |
1-azidopropan-2-ol |
82736-12-7 | 92.0% | 50mg |
$149.0 | 2023-09-23 | |
| Enamine | EN300-159716-100mg |
1-azidopropan-2-ol |
82736-12-7 | 92.0% | 100mg |
$221.0 | 2023-09-23 |
1-azidopropan-2-ol Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1-azidopropan-2-ol
Comprehensive Overview of 1-Azidopropan-2-ol (CAS No. 82736-12-7): Properties, Applications, and Industry Insights
1-Azidopropan-2-ol (CAS No. 82736-12-7) is a versatile organic compound gaining attention in pharmaceutical, chemical synthesis, and material science research. This hydroxyl-functionalized azide derivative exhibits unique reactivity due to the coexistence of azido groups and hydroxyl groups, making it valuable for click chemistry applications and bioconjugation techniques. Recent studies highlight its role as a precursor for heterocyclic compound synthesis, particularly in developing novel bioactive molecules with potential therapeutic applications.
The compound's molecular structure (C3H7N3O) features a propane backbone with strategic functional group placement, enabling diverse chemical modifications. Researchers frequently search for "1-azidopropan-2-ol solubility" and "82736-12-7 stability" as these properties critically influence its handling and reaction conditions. Industry reports indicate growing demand for this intermediate in peptide synthesis and polymer crosslinking applications, particularly in developing smart materials responsive to environmental stimuli.
From a safety perspective, proper storage of 1-azidopropan-2-ol requires attention to temperature control and moisture exclusion, topics frequently queried as "CAS 82736-12-7 storage guidelines". The compound's thermal stability has been extensively studied, with decomposition typically occurring above 150°C under normal atmospheric conditions. Analytical techniques like FTIR spectroscopy and HPLC analysis are commonly employed for purity verification, addressing common search queries about "82736-12-7 analytical methods".
Emerging applications in biomedical engineering have sparked interest in "1-azidopropan-2-ol biocompatibility" studies. Recent publications demonstrate its utility in creating functionalized surfaces for biosensors and diagnostic devices. The compound's reactivity profile allows efficient conjugation with biomolecules while maintaining biological activity, a feature driving innovation in targeted drug delivery systems and tissue engineering scaffolds.
Environmental considerations surrounding azido compounds have led to increased research into "82736-12-7 biodegradation" pathways. Modern synthetic approaches emphasize atom economy and green chemistry principles when working with this intermediate. Industry best practices now include waste minimization strategies during large-scale production, responding to growing concerns about sustainable chemical manufacturing.
The global market for 1-azidopropan-2-ol reflects broader trends in specialty chemicals demand. Supply chain analytics reveal particular growth in the Asia-Pacific region, where queries about "82736-12-7 suppliers" have increased by 42% year-over-year. Technical specifications including "1-azidopropan-2-ol purity standards" and "CAS 82736-12-7 packaging options" rank among the most frequent procurement-related searches.
Advanced applications continue to emerge, particularly in nanotechnology and surface modification techniques. The compound's ability to participate in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it invaluable for creating molecular architectures with precise spatial control. Recent patent filings highlight innovative uses in conductive polymer synthesis and energy storage materials, addressing current industry needs for next-generation battery technologies.
Quality control protocols for 82736-12-7 have evolved to meet stringent regulatory requirements across industries. Analytical chemists frequently search for "1-azidopropan-2-ol spectroscopic data" to establish robust identification methods. Modern quality assurance systems incorporate chromatographic purity analysis alongside structural confirmation techniques, ensuring batch-to-batch consistency for critical applications.
The scientific literature contains numerous examples of 1-azidopropan-2-ol serving as a key building block in medicinal chemistry programs. Its incorporation into pharmacophore design enables the development of compounds with improved target binding affinity and metabolic stability. These applications drive continuous optimization of synthetic routes, with recent advances focusing on catalytic methods that improve yield and reduce byproduct formation.
Future research directions for CAS 82736-12-7 include exploration of its photochemical properties and potential in light-activated systems. The compound's compatibility with flow chemistry setups presents opportunities for continuous manufacturing processes, addressing industry demands for scalable production methods. As synthetic methodologies advance, 1-azidopropan-2-ol continues to establish itself as a valuable tool for molecular design across multiple scientific disciplines.
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